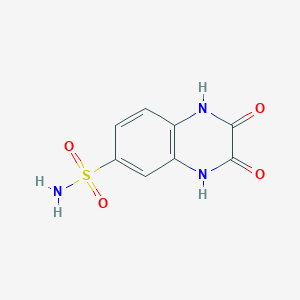

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Overview

Description

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a chemical compound with the CAS Number: 153504-92-8 . It has a molecular weight of 241.23 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a new set of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold were synthesized .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)(H2,9,14,15) .Chemical Reactions Analysis

The compound was synthesized from the reaction of o-phenylenediamine with oxalic acid to obtain quinoxaline-2,3-dione, which was subjected to chlorosulfonation with chlorosulfonic acid to give 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride .Scientific Research Applications

Green Synthesis and Derivatives

- 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide and its derivatives were synthesized using environmentally friendly methods. These compounds, including sulfonyl hydrazide and quinoxaline-6-sulfonohydrazones, were characterized using various analytical techniques, indicating a focus on sustainable and efficient synthesis approaches (Festus & Craig, 2021).

Neuropharmacological Activities

- Quinoxaline derivatives, including 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide, were explored for their neuropharmacological effects. These compounds demonstrated activities related to sedation, convulsion, anxiety, and other CNS effects in animal models, underscoring their potential in neurological research (Olayiwola, Obafemi & Taiwo, 2007).

DPP-4 Inhibition and Hypoglycemic Effects

- A set of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold were developed as dipeptidyl peptidase-IV inhibitors. These compounds showed promising in vivo hypoglycemic effects, highlighting their potential application in diabetes treatment (Syam et al., 2021).

Antimicrobial Activity

- Novel sulfonylquinoxaline derivatives showed significant antimicrobial activity against various bacteria and fungi. This indicates the potential use of these compounds in addressing bacterial and fungal infections (Ammar et al., 2020).

Environmental Impact and Degradation

- The degradation of sulfaquinoxaline (a related compound) in water under solar irradiation was studied, providing insights into the environmental impact and fate of these compounds (Le Fur et al., 2013).

PARP-1 Inhibition and Anticancer Activity

- Derivatives of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline were developed as PARP-1 inhibitors. These compounds exhibited promising antiproliferative effects against cancer cell lines, suggesting their potential in cancer therapy (Syam et al., 2022).

Mechanism of Action

Target of Action

The primary target of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is Dipeptidyl Peptidase-IV (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

This compound acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, thereby increasing their concentration. This leads to increased insulin secretion and decreased glucagon release, resulting in a decrease in blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are responsible for stimulating insulin secretion. By preventing the degradation of these hormones, 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide enhances the insulin response to glucose, leading to a decrease in blood glucose levels .

Pharmacokinetics

The compound obeys Lipinski’s rule , indicating efficient oral bioavailability . The biodistribution pattern shows that the compound accumulates mainly in the visceral organs where DPP-4 is secreted at a high level .

Result of Action

The result of the action of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a decrease in blood glucose levels . This is achieved through the stimulation of insulin secretion, leading to the target hypoglycemic effect .

Action Environment

The action of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is influenced by the environment within the visceral organs, where DPP-4 is secreted . The compound’s action, efficacy, and stability may be affected by factors such as pH, enzyme concentration, and the presence of other substances .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The current work represents the design and synthetic approaches of a new set of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold . These compounds were found to be promising selective dipeptidyl peptidase-IV (DPP-4) inhibitors and in vivo hypoglycemic agents . This suggests potential future directions in the development of new drugs for the treatment of diabetes .

properties

IUPAC Name |

2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)(H2,9,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORLVGAEOOXBBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)NC(=O)C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | |

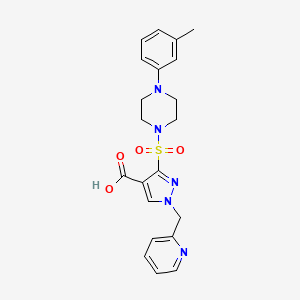

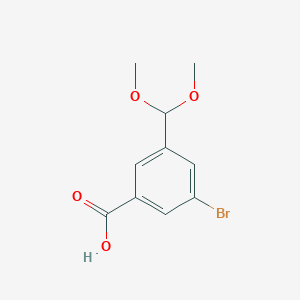

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methylbutan-2-yl)amino]propanenitrile](/img/structure/B2447482.png)

![(4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2447489.png)

![2-(1-Methylindol-3-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2447491.png)

![N'-[2,6-bis(trifluoromethyl)pyridin-4-yl]-2,6-dichlorobenzohydrazide](/img/structure/B2447494.png)

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2447500.png)

![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]quinoline-4-carboxamide](/img/structure/B2447501.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2447503.png)